
Bis(2-chloroethyl)amine hydrochloride
Overview
Description
Chemical Structure and Properties Bis(2-chloroethyl)amine hydrochloride (CAS RN: 821-48-7) is an alkylating agent with the molecular formula C₄H₁₀Cl₃N. Its structure consists of a central amine group bonded to two 2-chloroethyl moieties and a hydrochloride counterion. The compound is synthesized via chlorination of diethanolamine using thionyl chloride (SOCl₂) in chloroform, achieving yields up to 84.6% under optimized conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-chloroethyl)amine hydrochloride can be synthesized by reacting diethanolamine with thionyl chloride. The reaction typically involves the following steps :
- Diethanolamine is dissolved in dichloroethane.
- Thionyl chloride is added to the solution, forming a solid suspension.
- The mixture is warmed to 50°C, dissolving the suspension and completing the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves the reaction of diethanolamine with thionyl chloride, followed by centrifugation and drying. The process releases sulfur dioxide and hydrochloric acid gases, which are scrubbed with sodium hydroxide solution .
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of this compound.
Nucleophiles: Such as amines or alcohols, can react with the chlorine atoms.
Major Products Formed
Piperazine Derivatives: Formed when this compound reacts with piperazine.
Scientific Research Applications
Bis(2-chloroethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chemical compounds.
Biology: Studied for its cytotoxic effects and potential use in cancer research.
Medicine: Investigated for its role in chemotherapy as a derivative of nitrogen mustards.
Industry: Utilized in the production of piperazine derivatives and other chemical intermediates
Mechanism of Action
Bis(2-chloroethyl)amine hydrochloride exerts its effects by alkylating DNA. The compound forms cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen. These aziridinium ions then alkylate DNA at the N-7 nucleophilic center on the guanine base, leading to DNA cross-linking and preventing cell duplication .
Comparison with Similar Compounds
Toxicity
- Acute toxicity: LD₅₀ (rat, intraperitoneal) = 100 mg/kg; LD₅₀ (mouse, subcutaneous) = 20 mg/kg .
- Classified as a mutagen and regulated under EU chemical control lists .
Bis(2-chloroethyl)amine hydrochloride belongs to the nitrogen mustard family, which includes compounds with chloroethylamine groups. Below is a detailed comparison with structurally and functionally related agents:
Table 1: Key Comparisons of Nitrogen Mustard Compounds
Key Observations:
Structural Variations and Toxicity: HN1, HN2, and HN3 are nitrogen mustards with increasing alkyl substituents (ethyl, methyl, tris). Enhanced alkylation capacity correlates with higher toxicity; HN3 is the most potent vesicant .
Biological Activity: Co(BCA), a cobalt complex incorporating Bis(2-chloroethyl)amine, demonstrates superior cytotoxicity and radiosensitization compared to non-alkylating analogs (e.g., Co(Py)) in EMT6 and SCC-25 cancer models . In contrast, simpler analogs like 2-chloroethylamine lack DNA repair inhibition activity, highlighting the necessity of dual chloroethyl groups for alkylating effects .
Synthetic Utility :
- This compound is favored in piperazine synthesis due to high yields and operational simplicity .
- HN1 and HN2 require specialized handling and are primarily synthesized for military/medical use .
chemical weapons) . this compound is monitored as a genotoxic impurity in drug manufacturing, reflecting its hazardous profile .
Biological Activity
Introduction
Bis(2-chloroethyl)amine hydrochloride (BCAH) is a nitrogen mustard compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's synthesis, biological effects, toxicity, and therapeutic applications based on diverse research findings.
BCAH is a derivative of nitrogen mustard, characterized by its two chloroethyl groups attached to a nitrogen atom. It is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, including piperazine derivatives. The synthesis often involves cyclization reactions with aniline intermediates, leading to compounds with significant antibacterial and antifungal activities .
Property | Value |
---|---|
Molecular Formula | C4H9Cl2N.HCl |
Molecular Weight | 174.99 g/mol |
CAS Number | 821-48-7 |
Appearance | White crystalline powder |
Solubility | Soluble in water |
Anticancer Properties
BCAH exhibits notable anticancer activity due to its ability to alkylate DNA, leading to cross-linking and subsequent apoptosis in cancer cells. Historical studies have demonstrated its efficacy in treating various neoplastic diseases, particularly hematologic malignancies. For instance, clinical investigations have shown that BCAH can induce regression of lymphadenopathy in lymphosarcoma patients .
Case Study: Clinical Application
In a study involving patients with advanced neoplastic diseases, BCAH was administered intravenously, resulting in significant improvements in hemopoietic tissue function and tumor regression . The compound's mechanism involves DNA damage response pathways, which are critical for its therapeutic effects.
Antimicrobial Activity
Recent research has highlighted BCAH's potential as an antimicrobial agent. In one study, piperazine derivatives synthesized using BCAH demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus species . This broad-spectrum activity suggests that BCAH could be a valuable component in developing new antimicrobial therapies.
Table 2: Antimicrobial Activity of Piperazine Derivatives Synthesized from BCAH
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Significant | 32 µg/mL |
Escherichia coli | Moderate | 64 µg/mL |
Candida albicans | Significant | 16 µg/mL |
Aspergillus niger | Moderate | 32 µg/mL |
Toxicity and Safety
Despite its therapeutic potential, BCAH poses significant toxicity risks. It is classified as a hazardous substance due to its alkylating properties, which can lead to severe side effects including mutagenesis and teratogenesis. Long-term exposure may result in reproductive toxicity and delayed wound healing .
Table 3: Toxicity Profile of this compound
Toxicity Aspect | Description |
---|---|
Acute Toxicity | Rapid convulsive effects |
Chronic Effects | Possible reproductive harm |
LD50 (in mice) | Approximately 200 mg/kg |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing bis(2-chloroethyl)amine hydrochloride, and how can reaction conditions be optimized?
this compound is typically synthesized by reacting diethanolamine with thionyl chloride (SOCl₂) in chlorinated solvents (e.g., chloroform) under controlled low-temperature conditions (-4°C to 6°C). Post-reaction, crystallization is induced using ethanol, yielding a 76% product . Optimization involves monitoring reaction exothermicity, solvent purity, and post-synthetic purification (e.g., recrystallization from anhydrous ethanol). Analytical validation via melting point (211–214°C) and titration (≥99% purity) ensures reproducibility .
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
Key techniques include:
- Elemental analysis : To verify C, H, N, and Cl content.
- Titration : Argentometric and non-aqueous titration for quantifying chloride and amine content .
- Spectroscopy : ¹H/¹³C NMR to confirm molecular structure (e.g., δ ~3.6 ppm for –CH₂Cl groups) and IR for functional group identification (N–H stretch at ~3000 cm⁻¹) .
- Melting point determination : A sharp range of 211–214°C indicates purity .
Q. What safety precautions are critical when handling this compound?
The compound is mutagenic and irritant (R36/37/38). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation or skin contact. Emergency protocols include eye irrigation with water (S26) and immediate medical consultation. Waste must be neutralized with alkaline solutions (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How can mechanistic studies resolve discrepancies in the reactivity of this compound under varying pH conditions?
Conflicting literature reports on alkylation efficiency (e.g., DNA crosslinking vs. hydrolysis) may arise from pH-dependent intermediates. Advanced studies use:
- Kinetic analysis : Monitoring reaction rates via UV-Vis or HPLC under controlled pH.
- Isotopic labeling : Deuterated analogs (e.g., bis(2-chloroethyl)-d₈-amine hydrochloride) to trace reaction pathways .
- Computational modeling : DFT calculations to predict intermediate stability (e.g., aziridinium ion formation) .
Q. What strategies improve the stability of this compound in aqueous solutions for biological studies?
Hydrolysis of the chloroethyl groups limits shelf life. Approaches include:
- Lyophilization : Store as a dry solid and reconstitute in buffered solutions (pH 4–5) immediately before use.
- Co-solvents : Add ethanol (20–30%) to suppress hydrolysis.
- Stability assays : Quantify degradation via LC-MS or chloride ion-selective electrodes .
Q. How does this compound compare to nitrogen mustards (e.g., HN2) in alkylation efficiency and cytotoxicity?
Unlike HN2 (methyl-substituted), bis(2-chloroethyl)amine lacks a methyl group, altering its DNA crosslinking kinetics. Comparative studies involve:
- In vitro cytotoxicity assays : IC₅₀ measurements in cancer cell lines.
- DNA alkylation profiling : Gel electrophoresis or comet assays to quantify crosslink formation .
- Pharmacokinetic modeling : Assess tissue distribution using radiolabeled analogs .
Q. What methodologies validate the dielectric switching behavior of this compound in solid-state applications?
The compound exhibits switchable dielectric properties due to molecular rotor dynamics. Advanced characterization includes:
- Variable-temperature XRD : To correlate phase transitions (e.g., monoclinic to orthorhombic) with dielectric changes.
- Impedance spectroscopy : Measure permittivity and conductivity across 100 Hz–1 MHz .
- Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C for device integration .
Q. How can deuterated derivatives of this compound enhance mechanistic studies in organic synthesis?
Deuterated analogs (e.g., bis(2-chloroethyl)-d₄-amine hydrochloride) enable:
- Isotopic tracing : NMR or mass spectrometry to track reaction intermediates.
- Kinetic isotope effects (KIE) : Elucidate rate-determining steps in alkylation reactions .
- Metabolic studies : Investigate deuterium retention in vivo using LC-MS/MS .
Q. Data Analysis and Contradictions
Q. How should researchers address conflicting literature reports on the mutagenic potency of this compound?
Discrepancies may stem from assay variability (e.g., Ames test vs. mammalian cell assays). Resolve via:
- Dose-response standardization : Use OECD guidelines for consistent EC₅₀ determination.
- Cross-laboratory validation : Collaborative studies with shared protocols .
- Meta-analysis : Pool data from PubChem, EPA DSSTox, and peer-reviewed studies to identify trends .
Q. What statistical methods are recommended for analyzing batch-to-batch variability in synthetic yields?
Apply ANOVA to compare yields across reaction batches. Use control charts (e.g., Shewhart charts) to monitor process stability. Root-cause analysis (RCA) identifies variables (e.g., solvent purity, temperature gradients) impacting reproducibility .
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZDFSUDFLGMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052567 | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder with an irritating odor; [Alfa Aesar MSDS] | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
821-48-7 | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY407360DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.